molecular formula C9H4ClF3N2 B1312914 5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine CAS No. 890301-88-9

5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine

Cat. No. B1312914
CAS RN: 890301-88-9
M. Wt: 232.59 g/mol
InChI Key: YLBIPYOXHRQCQD-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines often involves the use of a trifluoromethyl-containing group . The exact method of synthesis can vary depending on the specific compound and the desired properties .


Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines typically includes a pyridine ring with a trifluoromethyl group attached . The exact structure can vary depending on the specific compound .


Chemical Reactions Analysis

Trifluoromethylpyridines can undergo a variety of chemical reactions, depending on the specific compound and the conditions . The unique physicochemical properties of the fluorine atom and the pyridine moiety can influence the types of reactions that occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines can vary depending on the specific compound . These properties can include things like density, boiling point, and refractive index .

Scientific Research Applications

  • Ligand Synthesis and Complex Formation :Singh and Thummel (2009) demonstrated that 1,5-naphthyridine molecules can be used to create bidentate and tridentate ligands through Stille coupling or Friedlander condensation. These ligands, when treated with Ru(II) complexes, form heteroleptic mono- and dinuclear Ru(II) complexes, highlighting their potential in complex formation and study of metal center communication (Singh & Thummel, 2009).

  • Antimicrobial Properties :A study by Kurumanna et al. (2022) synthesized novel compounds incorporating 1,8-naphthyridine and evaluated their antimicrobial activities against various bacteria and fungi, indicating the potential of naphthyridine derivatives in antimicrobial applications (Kurumanna et al., 2022).

  • Synthesis and Characterization of Metal Complexes :Gan et al. (2011) synthesized novel tris-naphthyridyl compounds and their corresponding Cu(I) and Pb(II) complexes. These complexes were characterized using X-ray diffraction, NMR, and elemental analysis, providing insight into the structural properties and potential applications of such metal-organic complexes (Gan et al., 2011).

  • Efflux Pump Inhibition in Bacteria :Oliveira-Tintino et al. (2020) investigated the inhibitory action of 1,8-naphthyridine sulfonamides against efflux pumps in multiresistant Staphylococcus aureus strains, suggesting a role for naphthyridine derivatives in combating antibiotic resistance (Oliveira-Tintino et al., 2020).

  • Synthesis and Biological Evaluation of Derivatives :Ravi et al. (2018) reported the synthesis of new 3-aryl-1,8-naphthyridine derivatives and their antimicrobial activity, underlining the potential of these compounds in the development of new antimicrobial agents (Ravi et al., 2018).

Mechanism of Action

The biological activities of trifluoromethylpyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety and hazards associated with trifluoromethylpyridines can vary depending on the specific compound. It’s important to refer to the safety data sheet for the specific compound for detailed information .

Future Directions

Trifluoromethylpyridines are currently used in a variety of applications, and it is expected that many novel applications will be discovered in the future . Ongoing research is focused on developing new synthesis methods and exploring new applications .

properties

IUPAC Name

5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-5-1-2-7(9(11,12)13)15-6(5)3-4-14-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBIPYOXHRQCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=NC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470616
Record name 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890301-88-9
Record name 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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